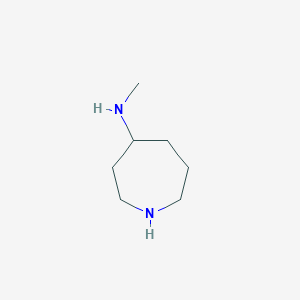

N-methylazepan-4-amine

Description

Significance of Seven-Membered Nitrogen Heterocycles in Organic Synthesis

Seven-membered nitrogen heterocycles are a critical class of organic compounds widely found in natural products and pharmaceutically active molecules. sioc-journal.cnresearchgate.net Their unique three-dimensional structure imparts distinct chemical and biological properties, making them valuable motifs in drug discovery and development. sioc-journal.cnutas.edu.au The synthesis of these rings, however, presents a considerable challenge to organic chemists due to unfavorable thermodynamic and kinetic factors associated with forming medium-sized rings. sioc-journal.cn

Despite these synthetic hurdles, the development of novel methodologies to construct seven-membered heterocycles remains an active area of research. utas.edu.au Scientists are exploring various strategies, including radical-mediated tandem cyclizations, cycloaddition reactions, and photochemical methods, to create these complex scaffolds efficiently. sioc-journal.cntandfonline.com The demand for these compounds is driven by their presence in a wide array of bioactive molecules, including anticancer agents. utas.edu.au The inherent stability and diverse utility of seven-membered rings in medicinal, agricultural, and veterinary applications underscore their importance in modern chemistry. researchgate.net

Overview of Azepane Scaffolds in Advanced Organic Chemistry

Within the broader category of seven-membered heterocycles, the azepane scaffold—a saturated seven-membered ring containing one nitrogen atom—is particularly prominent. researchgate.net In fact, the azepane motif is ranked among the top 100 most frequently used ring systems in the development of small-molecule drugs. researchgate.net These structures are key components in numerous natural products and active pharmaceutical ingredients (APIs). chemistryviews.org

The synthesis of azepane-based compounds is a continuous challenge that has led to the development of diverse synthetic strategies, including ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences. researchgate.net Researchers have devised innovative methods, such as Lewis acid-catalyzed (4+3) annulations and olefin cross-metathesis followed by hydrogenation, to access densely substituted and optically active azepane derivatives. chemistryviews.orgnih.gov The ability to functionalize the azepane ring at various positions allows chemists to fine-tune the steric and electronic properties of the molecule, making it a versatile building block for creating new biologically active compounds. chemistryviews.orgresearchgate.net

Scope and Objectives of the Research Outline on N-Methylazepan-4-amine

This article provides a focused scientific overview of the chemical compound this compound. The primary objective is to present a detailed account of its chemical identity, structural features, and its role as a synthetic intermediate. The discussion will be confined to its synthesis, physicochemical properties, and its application in the context of chemical research, particularly as a scaffold for more complex molecules. This text will adhere strictly to a scientific discussion of the compound itself, excluding any analysis of its physiological effects or administration.

Physicochemical and Spectroscopic Properties

This compound is a diamine compound with the molecular formula C₇H₁₆N₂. nih.gov Its structure consists of an azepane ring with a methyl group attached to the ring nitrogen (position 1) and an amino group at position 4. The dihydrochloride (B599025) salt of this compound is also documented in chemical literature. uni.lu

Below is a table summarizing key identifiers and predicted properties for this compound.

| Property | Value | Source |

| IUPAC Name | 1-methylazepan-4-amine | uni.lu |

| Molecular Formula | C₇H₁₆N₂ | nih.gov |

| Molecular Weight | 128.22 g/mol | nih.gov |

| CAS Number | 1340207-11-5 | chemsrc.com |

| InChI Key | LYRZFDLVKYYDOX-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 0.2 | uni.lu |

| Monoisotopic Mass | 128.13135 Da | uni.lu |

Table 1: Physicochemical Identifiers and Properties of this compound. Data is sourced from chemical databases.

Spectroscopic analysis is crucial for the structural elucidation of such compounds. While specific spectral data for this compound is not widely published, analysis of closely related derivatives, such as N'-[(1-methylazepan-4-yl)]-benzohydrazide, utilizes techniques like ¹H and ¹³C NMR spectroscopy to confirm proton environments and the carbon framework, alongside IR spectroscopy to identify characteristic functional group stretches. For this compound, one would expect characteristic signals for the N-methyl protons, the methine proton at C4, and the various methylene (B1212753) protons of the azepane ring in its NMR spectra.

Synthesis and Derivatives

The synthesis of substituted azepanes is an area of significant interest in organic chemistry. General methods for creating the azepane ring often involve multi-step processes. researchgate.net One common strategy is the use of ring-expansion reactions or cycloaddition strategies to build the seven-membered ring. researchgate.netnih.gov For instance, a (4+3) annulation between donor-acceptor cyclopropanes and azadienes has been developed for the stereoselective synthesis of highly substituted azepanones, which can serve as precursors to amino-azepanes. nih.gov Another approach involves the ruthenium-catalyzed cross-metathesis of cyclic α-allyl-β-oxoesters with acrylonitrile, followed by a palladium-catalyzed hydrogenation and reductive amination sequence to form the azepane scaffold. chemistryviews.orgresearchgate.net

The this compound structure serves as a valuable building block for the synthesis of more complex molecules. The primary amine at the 4-position and the tertiary amine within the ring are both potential sites for chemical modification. The utility of this scaffold is demonstrated by the synthesis of various derivatives reported in the chemical literature. These derivatives are often prepared for research in medicinal chemistry and materials science. bldpharm.comambeed.com

Examples of such derivatives include:

N-benzyl-N-methylazepan-4-amine : This compound can be formed through reactions such as reductive amination, highlighting the reactivity of the amine group. sigmaaldrich.com

N-Methyl-N-[(pyridin-2-yl)methyl]azepan-4-amine : The synthesis of this molecule demonstrates how the core scaffold can be linked to other heterocyclic systems. biosynth.com

N-[(4-Aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine : This derivative shows the incorporation of the this compound moiety into a larger structure containing a pyrimidine (B1678525) ring, a common feature in bioactive compounds. bldpharm.com

The existence of these varied derivatives underscores the role of this compound as a versatile intermediate in synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-methylazepan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-7-3-2-5-9-6-4-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWXWODKHSGZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methylazepan 4 Amine and Its Derivatives

Classical and Established Synthetic Routes to Azepanes

Traditional approaches to the azepane skeleton typically involve the formation of the seven-membered ring from an acyclic precursor through various carbon-nitrogen bond-forming reactions.

Reductive Amination Strategies for Azepane Ring Formation

Reductive amination is a robust and widely used method for synthesizing amines, which can be adapted for the construction of cyclic amines like azepanes. researchgate.netresearchgate.net This strategy typically involves the intramolecular cyclization of a linear precursor containing both an amine and at least one carbonyl group, or the intermolecular reaction of a dicarbonyl compound with a primary amine.

The synthesis of the N-methylazepane core can be envisioned through a double reductive amination of a 1,6-dicarbonyl compound with methylamine (B109427). The reaction proceeds through the sequential formation of imine or enamine intermediates, which are then reduced in situ to form the saturated heterocyclic ring. nih.gov A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. organic-chemistry.org The intramolecular variant involves a precursor such as an amino-aldehyde or amino-ketone, which cyclizes to an iminium ion that is subsequently reduced. researchgate.net Imine reductase (IRED) enzymes are also being explored for biocatalytic reductive aminations to achieve high stereoselectivity. researchgate.netnih.gov

| Precursor Type | Amine Source | Typical Reducing Agents | Catalysts (if applicable) | Key Intermediates | Ref. |

| 1,6-Dicarbonyl | Methylamine | H₂/Pd, PtO₂; NaBH₃CN | Metal catalysts (Pd, Pt, Ni) | Di-imine, Enamine-imine | nih.gov |

| Amino-1,6-dicarbonyl | (Intramolecular) | NaBH(OAc)₃, NaBH₃CN | Brønsted or Lewis Acids | Cyclic Iminium Ion | researchgate.netorganic-chemistry.org |

Nucleophilic Substitution Approaches to Nitrogen Heterocycles

Nucleophilic substitution reactions, particularly the SN2 mechanism, provide a foundational route to N-heterocycles. organic-chemistry.orgyoutube.com This approach relies on the reaction between an amine nucleophile and an electrophilic carbon center bearing a leaving group. For the synthesis of N-methylazepane, two primary strategies exist:

Intermolecular Double Alkylation: A 1,6-dihaloalkane (e.g., 1,6-dibromohexane) can be treated with methylamine. The reaction proceeds via two sequential SN2 substitutions, where the nitrogen atom of methylamine first displaces one halide, and the resulting secondary amine then undergoes an intramolecular SN2 reaction to displace the second halide, closing the ring. High-dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular polymerization.

Intramolecular Cyclization: A more controlled approach involves an acyclic precursor containing both the N-methylamino group and a single leaving group at the appropriate positions (e.g., 6-bromo-N-methylhexan-1-amine). Upon treatment with a non-nucleophilic base, the amine is deprotonated, enhancing its nucleophilicity and facilitating an intramolecular SN2 attack to form the azepane ring. This method avoids the issue of polymerization and is generally more efficient for ring formation.

Ring-Closing Reactions: Intramolecular Cyclization Techniques

Intramolecular cyclization techniques are among the most effective methods for constructing cyclic systems. For synthesizing the direct precursor to N-methylazepan-4-amine, namely 1-methylazepan-4-one (B31119), the Dieckmann condensation is a particularly powerful tool. libretexts.org

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, which forms a cyclic β-keto ester. purechemistry.orgsynarchive.comorganic-chemistry.org To synthesize the 1-methylazepan-4-one core, a suitable acyclic diester, such as dimethyl 4-(methylamino)heptanedioate, is treated with a strong base like sodium ethoxide or potassium tert-butoxide. The reaction proceeds through the following steps:

A strong base deprotonates the α-carbon of one ester group to form an enolate. chemistrysteps.com

The nucleophilic enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. purechemistry.org

The resulting cyclic β-keto ester is formed. For azepane synthesis, this reaction forms a seven-membered ring, which can be less favorable than five- or six-membered rings but is achievable under appropriate conditions. libretexts.org

Following the cyclization, the resulting β-keto ester undergoes hydrolysis and decarboxylation upon heating in acidic conditions to yield 1-methylazepan-4-one. This ketone can then be converted to this compound via reductive amination with ammonia (B1221849) or another suitable nitrogen source.

| Reaction | Substrate | Base/Catalyst | Solvent | Product | Ref. |

| Dieckmann Condensation | Acyclic Diester | NaOEt, KOt-Bu | Ethanol, Toluene | Cyclic β-keto ester | libretexts.orgorganic-chemistry.org |

| Hydrolysis/Decarboxylation | Cyclic β-keto ester | H₃O⁺, heat | Water | Cyclic Ketone | libretexts.org |

| Reductive Amination | 1-Methylazepan-4-one | NH₃, H₂/Ni or NaBH₃CN | Methanol | This compound | whitworth.edu |

Ring Expansion Methodologies in Azepane Synthesis

Ring expansion reactions offer an alternative pathway to azepanes, starting from more readily available five- or six-membered heterocyclic or aromatic precursors.

Expansion from Five- and Six-Membered Nitrogen Heterocycles (e.g., Pyrrolidines, Piperidines)

Azepanes can be synthesized by expanding the ring of smaller N-heterocycles like pyrrolidines or piperidines. rsc.orgcityu.edu.hk These methods often involve generating a reactive intermediate that triggers a rearrangement cascade, leading to the insertion of a carbon atom into the ring.

One classical example is the Tiffeneau-Demjanov rearrangement. A suitably functionalized piperidine (B6355638), such as a 2-(aminomethyl)piperidine (B33004) or 2-(hydroxymethyl)piperidine derivative, can be used as a starting material. For instance, treatment of a 2-(aminomethyl)piperidine with nitrous acid generates a diazonium ion, which can rearrange with concomitant ring expansion to yield an azepan-2-one (B1668282) (a caprolactam) or azepan-3-one. Similarly, piperidine derivatives can be transformed into azepanes via bicyclic aziridinium (B1262131) or azetidinium ion intermediates, which are then opened regioselectively by nucleophiles to yield the expanded seven-membered ring. researchgate.netresearchgate.net Recent developments have shown that 5-arylpyrrolidine-2-carboxylates can undergo a copper(I)-promoted Ullmann-type annulation/rearrangement cascade to furnish highly functionalized 1H-benzo[b]azepine derivatives. cityu.edu.hknih.gov

Dearomative Ring Expansion of Aromatic Precursors (e.g., Nitroarenes)

A modern and powerful strategy for synthesizing polysubstituted azepanes involves the dearomative ring expansion of simple aromatic compounds, particularly nitroarenes. nih.govmanchester.ac.uk This photochemical approach transforms a six-membered benzenoid framework directly into a seven-membered azepine ring system, which can then be hydrogenated to the corresponding azepane. thieme-connect.comrwth-aachen.de

The key steps of this process are:

Nitrene Formation: A nitroarene is irradiated with blue light in the presence of a phosphite, which deoxygenates the nitro group to generate a highly reactive singlet nitrene intermediate. thieme-connect.comresearchgate.net

Ring Expansion: The singlet nitrene undergoes a series of transformations, ultimately inserting the nitrogen atom into the aromatic ring to form a 1H-azepine, which rapidly isomerizes to the more stable 3H-azepine. thieme-connect.com

Hydrogenation: The resulting diene system of the 3H-azepine is then subjected to catalytic hydrogenation (e.g., using H₂ and Pd/C), which reduces the double bonds to afford the saturated azepane ring. nih.govrwth-aachen.de

This methodology is notable for its efficiency, starting from simple precursors and providing access to complex and diversely substituted azepanes in just two synthetic steps. nih.govresearchgate.net

| Starting Material | Key Reagents | Conditions | Intermediate | Final Product Type | Ref. |

| Substituted Nitrobenzene | P(Oi-Pr)₃, Et₂NH | Blue light (hv), Room Temp. | 3H-Azepine | Substituted Azepane | thieme-connect.comrwth-aachen.de |

| p-Nitro-toluene | P(Oi-Pr)₃, Et₂NH, then H₂/Pd/C | 1. Blue light; 2. Hydrogenation | 5-Methyl-3H-azepine | 5-Methylazepane | researchgate.net |

| p-Trifluoromethyl-nitrobenzene | P(Oi-Pr)₃, Et₂NH, then H₂/PtO₂ | 1. Blue light; 2. Hydrogenation | 5-(Trifluoromethyl)-3H-azepine | 5-(Trifluoromethyl)azepane | rwth-aachen.de |

Skeletal Rearrangements for Azepane Scaffolds

Skeletal rearrangements offer an elegant and powerful method for the construction of complex molecular architectures, including the azepane ring system. These transformations often allow for the rapid assembly of cyclic scaffolds from readily available starting materials through the cleavage and formation of carbon-carbon or carbon-heteroatom bonds. While specific examples detailing the synthesis of this compound through skeletal rearrangements are not prevalent in the surveyed literature, the general strategies are applicable to the formation of the core azepane structure.

Recent advances have focused on the rearrangement of amides to access diverse nitrogen-containing scaffolds. These methods, which involve the activation and subsequent cleavage of traditionally inert amide bonds (C-N or C-C), provide novel pathways to cyclic amines. Such strategies could conceptually be applied to precursors that, upon rearrangement, would yield the substituted azepane ring of this compound.

Advanced Catalytic Syntheses of Azepanes

The development of advanced catalytic methods has revolutionized the synthesis of heterocyclic compounds, including azepanes. Transition metal catalysis, in particular, offers efficient and selective routes to these seven-membered rings through various cyclization and functionalization strategies.

Transition Metal-Catalyzed Cyclizations and Functionalizations

Transition metals such as palladium, copper, and titanium are widely employed to catalyze the formation of azepane derivatives. These metals can facilitate a range of transformations, including cross-coupling reactions, aminations, and hydroaminoalkylations, which are instrumental in constructing the azepane core and introducing functional groups.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of nitrogen-containing heterocycles is well-established. Palladium-catalyzed reactions, such as the intramolecular Heck reaction, Buchwald-Hartwig amination, and various cyclization cascades, are powerful tools for the synthesis of azepane derivatives. nih.gov For instance, palladium catalysts can facilitate the intramolecular cyclization of halo-substituted amine precursors to form the azepane ring. nih.gov While the direct application of these methods for the synthesis of this compound is not explicitly detailed in the available literature, the versatility of palladium catalysis suggests its potential in the construction of appropriately functionalized precursors that could lead to the target molecule.

A plausible palladium-catalyzed approach could involve the cyclization of a precursor containing an amino group and a leaving group at appropriate positions on a linear carbon chain. The catalyst would facilitate the intramolecular C-N bond formation to construct the seven-membered ring.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed transformations for the formation of C-N bonds. The Ullmann condensation, a classical copper-mediated reaction, and its modern catalytic variants are widely used for the arylation of amines. mdpi.com Copper catalysts are also effective in promoting intramolecular amination reactions to form cyclic amines. researchgate.netnih.gov

In the context of azepane synthesis, a copper catalyst could be employed to facilitate the intramolecular cyclization of an amino-haloalkane precursor. The catalytic cycle would involve the coordination of the copper catalyst to the amine and the subsequent intramolecular nucleophilic substitution to form the azepane ring. Although direct synthesis of this compound using this method is not specifically reported, the general utility of copper catalysis in amine synthesis makes it a viable strategy for accessing the azepane scaffold.

Titanium-catalyzed hydroaminoalkylation has garnered significant attention as an atom-economical method for the synthesis of amines. nih.govnih.govorganic-chemistry.org This reaction involves the addition of an N-H or α-C-H bond of an amine across an alkene or alkyne, providing a direct route to more complex amine products. dntb.gov.uaresearchgate.net Cationic titanium catalysts have been shown to be effective in promoting the intermolecular hydroaminoalkylation of alkenes with tertiary amines. researchgate.net

A potential application of this methodology for the synthesis of the this compound scaffold could involve an intramolecular hydroaminoalkylation of an aminoalkene precursor. A titanium catalyst could facilitate the cyclization by activating the alkene and promoting the intramolecular addition of the amine's N-H or α-C-H bond, leading to the formation of the azepane ring. This approach offers a highly efficient and direct route to the core structure of this compound.

Beyond palladium, copper, and titanium, other transition metals have also been utilized in the synthesis of azepane derivatives. For instance, rhodium and iridium catalysts have shown utility in various C-H activation and cyclization reactions that can be adapted for the formation of seven-membered rings. While specific applications of these metals for the direct synthesis of this compound are not extensively documented, their catalytic prowess in forming C-N and C-C bonds makes them relevant for the construction of the fundamental azepane framework.

Organocatalytic Methods for Azepane Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of complex molecules. However, its application to the formation of seven-membered rings like azepanes has been challenging. A significant breakthrough is the "temporary-bridge" strategy, which circumvents the difficulties of direct cyclization. rsc.org

This approach involves an enantioselective organocatalyzed domino reaction between α-ketoamides and enals. The reaction proceeds through the formation of a more sterically favored bicyclo[3.2.1]octane derivative, which acts as a bridged precursor. This intermediate is then transformed into the desired functionalized azepane. rsc.org This domino sequence assembles three chemical bonds and creates up to four stereogenic centers with high stereoselectivity. rsc.org The resulting oxygen-bridged azepanes can be selectively converted into various optically active azepanones or azepanols. rsc.org

Table 1: Organocatalytic Domino Synthesis of Oxygen-Bridged Azepanes rsc.org

| Entry | Enal | α-Ketoamide | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Cinnamaldehyde | N-phenyl-2-oxo-2-phenylacetamide | 92 | >20:1 | 94 |

| 2 | (E)-2-Methyl-3-phenylacrylaldehyde | N-phenyl-2-oxo-2-phenylacetamide | 85 | >20:1 | 92 |

| 3 | (E)-3-(4-Nitrophenyl)acrylaldehyde | N-phenyl-2-oxo-2-phenylacetamide | 95 | >20:1 | 96 |

This strategy represents the first enantioselective organocatalyzed domino synthesis of azepane moieties, providing a novel and efficient route to these valuable structures. rsc.org

Photocatalytic Approaches to Azepane Derivatives

Photocatalysis utilizes visible light to drive chemical transformations, offering mild and environmentally benign reaction conditions. This approach has been successfully applied to the synthesis of azepane derivatives through innovative ring-expansion and functionalization strategies.

One notable method involves the photochemical dearomative ring expansion of simple nitroarenes. researchgate.net Mediated by blue light at room temperature, this process converts the nitro group into a singlet nitrene intermediate. This highly reactive species initiates the transformation of the six-membered aromatic ring into a seven-membered azepine system. A subsequent hydrogenolysis step yields the saturated azepane core, completing the synthesis in just two steps from readily available starting materials. researchgate.net

Another advanced strategy combines photocatalysis with biocatalysis in a one-pot synthesis. A photoenzymatic route to N-Boc-4-amino-azepane and N-Boc-4-hydroxy-azepane has been developed. This transformation merges a photochemical oxyfunctionalization, which favors the distal C-H position of N-Boc-azepane, with a highly stereoselective enzymatic transamination or carbonyl reduction step to install the amine or alcohol group, respectively. This chemoenzymatic cascade achieves high conversions (up to 90%) and excellent enantiomeric excess (>99%).

Stereoselective and Enantioselective Synthesis of Azepane Systems

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and enantioselective methods for synthesizing azepane systems is of paramount importance. Strategies employing chiral auxiliaries, asymmetric catalysis, and biocatalysis have been developed to control the three-dimensional arrangement of atoms in the final azepane product.

Chiral Auxiliary-Based Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Common examples of chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. nih.gov

In the context of azepane synthesis, a chiral auxiliary can be attached to an acyclic precursor. This allows for a diastereoselective reaction, such as an alkylation or aldol (B89426) reaction, to set a key stereocenter on the carbon backbone. researchgate.net For example, an N-acyloxazolidinone could be used to control the introduction of a substituent that will become part of the azepane ring. Following the stereocontrolled reaction, the auxiliary is cleaved, and the functionalized precursor is cyclized to form the chiral azepane. A related strategy involves using a starting material from the "chiral pool," such as L-proline, where the inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations, such as a ring expansion to form a chiral azepane. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications nih.govresearchgate.net

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Forms a rigid imide structure that effectively shields one face of the enolate. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylations | Forms a crystalline amide derivative; the resulting enolate is chelated to lithium, creating a rigid structure for stereocontrol. nih.gov |

| Camphorsultam | Diels-Alder Reactions, Michael Additions | The bulky camphor (B46023) skeleton provides excellent steric hindrance to direct incoming reagents. |

Asymmetric Catalysis in Azepane Construction

Asymmetric catalysis provides a more atom-economical approach to enantiomerically pure compounds, where a small amount of a chiral catalyst generates a large quantity of chiral product. Transition metal catalysis is a powerful tool for this purpose.

One effective method is the Iridium-catalyzed intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives to produce dibenz[c,e]azepines. acs.org This reaction constructs the seven-membered ring while simultaneously setting both central and axial chirality with excellent enantiocontrol (up to 97% ee). acs.org

Another approach utilizes a cationic Ruthenium complex with a chiral picolinic acid-derived ligand to catalyze the asymmetric intramolecular dehydrative N-allylation. rawdatalibrary.net This method effectively cyclizes N-substituted ω-amino allylic alcohols to form azepane-type N-heterocycles with high enantioselectivity (up to >99:1 er). The reaction tolerates a wide range of nitrogen-protecting groups, including Boc, Cbz, and Ts, facilitating further synthetic modifications. rawdatalibrary.net

Biocatalytic and Enzymatic Routes to Chiral Azepanes

Biocatalysis leverages the inherent selectivity of enzymes to perform highly specific chemical transformations under mild, aqueous conditions. This "green chemistry" approach is well-suited for the synthesis of chiral amines and heterocycles.

A powerful chemoenzymatic strategy for producing enantioenriched 2-aryl azepanes has been developed. wikipedia.orgrawdatalibrary.net This method uses either imine reductases (IREDs) for the asymmetric reductive amination of a prochiral cyclic imine precursor or monoamine oxidases (MAOs) for the deracemization of a racemic azepane. wikipedia.orgrawdatalibrary.net The resulting chiral amines can then be used in subsequent chemical steps to create more complex, previously inaccessible enantioenriched 2,2-disubstituted azepanes. wikipedia.orgresearchgate.netrawdatalibrary.net Furthermore, a photoenzymatic one-pot process combining photochemical C-H activation with enzymatic transamination (using amine transaminases, ATAs) or reduction (using keto reductases, KREDs) can produce chiral N-Boc-4-amino/hydroxy-azepanes with high conversion and enantiomeric excess.

Table 3: Enzymes Used in the Synthesis of Chiral Azepanes and Precursors rawdatalibrary.net

| Enzyme Class | Reaction Type | Application |

|---|---|---|

| Imine Reductases (IREDs) | Asymmetric Reductive Amination | Converts a prochiral cyclic imine into a chiral azepane. |

| Monoamine Oxidases (MAOs) | Oxidative Deracemization | Selectively oxidizes one enantiomer of a racemic azepane, allowing for separation. |

| Amine Transaminases (ATAs) | Asymmetric Amination | Transfers an amino group to a ketone precursor (e.g., N-Boc-azepan-4-one) to form a chiral amine. |

Enzyme-Mediated Hydroamination

Direct intramolecular hydroamination catalyzed by a single enzyme to form an azepane ring is a challenging transformation that is not yet well established. However, multi-enzyme cascades have been developed for the formal hydroamination of alkenes to produce valuable chiral amine precursors. These biocatalytic systems represent a green and highly atom-economical method for synthesizing chiral amines from simple alkenes.

One such process involves a three-enzyme cascade for the formal regio- and enantioselective Markovnikov hydroamination of aryl alkenes. The sequence begins with an alkene hydration catalyzed by a hydratase (HD), followed by the oxidation of the resulting alcohol to a ketone by an alcohol dehydrogenase (ADH). Finally, a ω-transaminase (TA) converts the ketone into the enantiomerically pure amine (>99% ee).

Another cascade enables the anti-Markovnikov hydroamination of aryl alkenes. chemistryviews.org This is achieved using a sequence of epoxidation (catalyzed by a monooxygenase), isomerization to an aldehyde (catalyzed by an isomerase), and finally, reductive amination to the terminal amine (catalyzed by a transaminase). chemistryviews.org The chiral amines produced by these cascade reactions are versatile building blocks that can be subsequently cyclized to form chiral azepane derivatives.

Photoenzymatic Synthesis

The convergence of photocatalysis and enzymatic catalysis has opened new avenues for the synthesis of complex molecules under mild conditions. A notable example is the one-pot photoenzymatic synthesis of N-Boc-4-amino/hydroxyazepane from an unfunctionalized pyrrolidine (B122466) precursor. acs.org This process involves a distal photo-oxyfunctionalization step, which introduces a functional group at a remote C-H bond, followed by an enzymatic amination.

The reaction cascade begins with a hydrogen atom transfer (HAT) reaction mediated by a decatungstate anion photocatalyst under UV irradiation (365 nm). This selectively functionalizes the azepane ring. The intermediate is then protected with a Boc group. Subsequently, a transaminase enzyme is employed to introduce the amine functionality, yielding the desired N-Boc-4-aminoazepane. A screening of various transaminases identified suitable enzymes for this conversion, demonstrating the feasibility of this chemoenzymatic approach. acs.org

This methodology highlights the potential of combining light-driven reactions with the high selectivity of enzymes to construct functionalized azepane rings from simple starting materials.

Multicomponent Reactions and Cascade Processes in Azepane Assembly

Multicomponent reactions (MCRs) and cascade processes offer efficient pathways to construct complex molecular architectures, such as the azepane core, in a single operation. 20.210.105mdpi.combeilstein-journals.orgnih.govresearchgate.net These reactions are characterized by their high atom economy and operational simplicity. While direct MCRs for the synthesis of this compound are not extensively documented, the principles are widely applied in the synthesis of related nitrogen-containing heterocycles.

For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, is utilized to create imidazo[1,2-a]pyridine (B132010) scaffolds. beilstein-journals.orgrug.nl This reaction could conceptually be adapted to generate precursors that, through subsequent intramolecular reactions, could form the azepane ring.

Functionalization of the N-Methylazepane Core

Alkylation and Acylation of the Amine Functionality

The amine group at the 4-position of the N-methylazepane core is a key site for further functionalization through alkylation and acylation reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the exploration of the chemical space around the azepane scaffold.

Alkylation: N-alkylation of the secondary amine can be achieved using various alkylating agents such as alkyl halides or by reductive amination. nih.govresearchgate.netgoogle.com The reaction of this compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, would yield the corresponding N-alkylated derivative. The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable catalyst, presents a greener alternative to traditional alkylation methods. researchgate.net

| Reagent/Method | Product Type | Reference |

| Alkyl Halide | N-Alkyl derivative | nih.gov |

| Reductive Amination | N-Alkyl derivative | researchgate.net |

| Alcohols ("Borrowing Hydrogen") | N-Alkyl derivative | researchgate.net |

Acylation: N-acylation of the amine functionality is a straightforward method to introduce acyl groups, forming amides. nih.govmdpi.comnorthwestern.edu This is typically achieved by reacting the amine with an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. These reactions are generally high-yielding and tolerant of a wide range of functional groups. The use of acetonitrile (B52724) as an acetylating agent in continuous-flow systems offers a modern and less hazardous approach to N-acetylation. mdpi.comdntb.gov.ua

| Reagent | Product Type | Reference |

| Acyl Chloride | N-Acyl derivative (Amide) | nih.gov |

| Acetic Anhydride | N-Acetyl derivative | mdpi.com |

| Carboxylic Acid + Coupling Agent | N-Acyl derivative (Amide) | nih.gov |

| Acetonitrile (Continuous Flow) | N-Acetyl derivative | mdpi.comdntb.gov.ua |

C-H Functionalization Strategies on the Azepane Ring

Direct functionalization of carbon-hydrogen (C-H) bonds on the azepane ring represents a powerful and atom-economical strategy to introduce molecular complexity. rsc.orgnih.gov While specific examples on the N-methylazepane core are emerging, the principles of C-H functionalization are well-established for other N-heterocycles. These reactions typically employ transition metal catalysts to activate otherwise inert C-H bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Strategies often involve the use of a directing group to control the regioselectivity of the functionalization. In the case of N-methylazepane, the nitrogen atom itself could potentially direct the functionalization to adjacent C-H bonds. Nickel-catalyzed C-H alkylation using alkyl halides or olefins has been demonstrated for various substrates and could be applicable to the azepane ring. nih.gov

N-Dealkylation and Transamidation Reactions

N-Dealkylation: The removal of the N-methyl group from the azepane nitrogen is a crucial transformation for accessing the corresponding secondary amine, which can then be further functionalized. Several methods for N-demethylation are known, often developed in the context of natural product synthesis, such as for morphine and tropane (B1204802) alkaloids. chim.itgoogle.comgoogle.com

One common method involves reaction with chloroformates, such as ethyl chloroformate or vinyl chloroformate, to form a carbamate (B1207046) intermediate, which is subsequently cleaved to yield the secondary amine. chim.it Another approach is the Polonovski reaction, which proceeds through an N-oxide intermediate. chim.itgoogle.com Oxidative N-demethylation can also be achieved using transition metal catalysts in the presence of an oxidant. google.com

| Method | Intermediate | Reference |

| Chloroformates | Carbamate | chim.it |

| Polonovski Reaction | N-oxide | chim.itgoogle.com |

| Oxidative (Transition Metal) | Not applicable | google.com |

Transamidation: Transamidation reactions offer a route to exchange the acyl group of an amide without proceeding through the free amine. organic-chemistry.orgnih.gov If the amine at the 4-position of the N-methylazepane core were acylated, this amide could potentially undergo transamidation. This reaction can be catalyzed by various reagents, including metal salts or be mediated by strong bases. organic-chemistry.orgnih.gov While direct transamidation on an N-methylazepan-4-yl amide has not been specifically detailed, the general methodologies are applicable to a wide range of amide substrates.

Structural Elucidation and Advanced Spectroscopic Characterization of N Methylazepan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR Spectroscopy

In the ¹H-NMR spectrum of N-methylazepan-4-amine, distinct signals are expected for the protons on the N-methyl group, the azepane ring, and the amine group. The protons on the carbon atoms adjacent to the tertiary nitrogen (C2 and C7) are expected to be deshielded and appear further downfield compared to other ring protons. libretexts.org The proton at the C4 position, being attached to a carbon bearing the secondary amine group, will also exhibit a characteristic downfield shift. The amine proton (N-H) itself typically presents as a broad signal whose chemical shift can vary depending on solvent and concentration. libretexts.org

Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ring CH (C4-H) | 2.8 - 3.2 | Multiplet | 1H |

| Ring CH₂ (C2-H₂, C7-H₂) | 2.5 - 2.9 | Multiplet | 4H |

| N-Methyl (N-CH₃) | 2.2 - 2.4 | Singlet | 3H |

| Ring CH₂ (C3-H₂, C5-H₂) | 1.7 - 2.1 | Multiplet | 4H |

| Ring CH₂ (C6-H₂) | 1.4 - 1.8 | Multiplet | 2H |

| Amine NH | 1.0 - 4.0 | Broad Singlet | 1H |

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the different carbon environments in the molecule. Due to the symmetry of the azepane ring relative to the C4 position, some carbons may be chemically equivalent. However, the N-methyl group breaks this symmetry, likely resulting in distinct signals for all seven carbon atoms of the ring, plus one for the methyl group. Carbons bonded directly to nitrogen atoms are deshielded and appear at higher chemical shifts. Specifically, the carbons adjacent to the tertiary nitrogen (C2, C7) and the carbon bearing the secondary amine (C4) are expected to be the most downfield among the ring carbons. libretexts.orgdocbrown.info

Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ring CH₂ (C2, C7) | 55 - 65 |

| Ring CH (C4) | 45 - 55 |

| N-Methyl (N-CH₃) | 40 - 45 |

| Ring CH₂ (C3, C5) | 30 - 40 |

| Ring CH₂ (C6) | 25 - 30 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As a secondary amine, this compound is expected to show a characteristic N-H stretching absorption. orgchemboulder.com Other key absorptions include C-H stretching from the alkyl portions of the ring and methyl group, as well as C-N stretching vibrations. openstax.org

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 2960 | Strong |

| N-H Bend | Secondary Amine | 1500 - 1600 | Variable |

| CH₂ Bend (Scissoring) | Alkyl | ~1465 | Medium |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium |

| N-H Wag | Secondary Amine | 650 - 900 | Broad, Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most sensitive to molecules containing chromophores, such as conjugated π-systems or carbonyl groups. This compound is a saturated aliphatic amine and lacks a chromophore. Therefore, it is not expected to exhibit significant absorbance in the standard UV-Vis range of 200–800 nm.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule.

The molecular formula for this compound is C₇H₁₆N₂. Its monoisotopic mass is 128.1313 amu. In accordance with the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. libretexts.org

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized cation. For this compound, α-cleavage can occur at several positions on the ring, leading to characteristic fragment ions. The loss of the largest alkyl group is often the most favored pathway. miamioh.edu

Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Assignment | Fragmentation Pathway |

|---|---|---|

| 128 | [M]⁺ (Molecular Ion) | Parent Molecule |

| 113 | [M - CH₃]⁺ | Loss of methyl radical from C4 position (hypothetical) |

| 85 | [C₅H₁₁N]⁺ | α-cleavage at C2-C3 and C4-N bond cleavage |

| 71 | [C₄H₉N]⁺ | α-cleavage at C3-C4 and C5-C4 bond cleavage |

| 58 | [C₃H₈N]⁺ | α-cleavage fragment containing N-methyl group |

| 44 | [C₂H₆N]⁺ | α-cleavage fragment containing the secondary amine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and conformational details.

This compound is expected to be a liquid at standard temperature and pressure. Therefore, X-ray crystallographic analysis would first require the preparation of a suitable solid crystalline derivative, typically a salt such as a hydrochloride or hydrobromide. The formation of a salt protonates the nitrogen atoms, facilitating the formation of an ordered crystal lattice through strong ionic interactions and hydrogen bonding.

As of this writing, a search of crystallographic databases reveals no publicly available crystal structure for this compound or its simple salts. Should such a study be undertaken, it would provide invaluable data on the preferred conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-chair) and the precise geometry of the amine substituents in the solid state.

Conformational Analysis and Computational Chemistry of N Methylazepan 4 Amine

Theoretical Frameworks for Conformational Studies (e.g., Molecular Mechanics, Quantum Mechanics)

The study of molecular conformations relies on theoretical models that calculate the potential energy of a molecule as a function of its geometry. Two primary frameworks are employed for this purpose: Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms held together by classical mechanical springs. mdpi.com The energy of a given conformation is calculated using a force field, which is a set of empirical equations and parameters that describe bond stretching, angle bending, torsional strains (rotation around single bonds), and non-bonded interactions like van der Waals forces and electrostatic interactions. mdpi.comlibretexts.org MM calculations are computationally inexpensive, making them ideal for rapidly searching the vast conformational space of flexible molecules like N-methylazepan-4-amine to identify numerous possible low-energy structures. libretexts.org

Quantum Mechanics (QM): QM methods provide a more accurate description of molecular energetics by solving approximations of the Schrödinger equation. unibe.chnih.gov These methods explicitly model the electronic structure of the molecule. QM approaches are broadly categorized into ab initio methods and Density Functional Theory (DFT). Ab initio methods, such as Møller-Plesset perturbation theory (MP2), derive results from first principles without empirical data. nih.gov DFT, a widely used QM method, calculates the molecular energy based on the electron density, offering a favorable balance between accuracy and computational cost. mdpi.com High-level QM calculations, such as coupled-cluster theory (e.g., DLPNO-CCSD(T)), serve as a "gold standard" for benchmarking the accuracy of other methods in calculating conformer energies. pearson.comchemrxiv.org Typically, a conformational analysis workflow involves an initial broad search using MM, followed by geometry optimization and energy refinement of the most promising conformers using DFT or other QM methods. nih.gov

Conformational Preferences of the Seven-Membered Azepane Ring System

Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring is significantly more flexible and can adopt a variety of conformations. researchgate.netoregonstate.edu The energetic landscape of cycloheptane, the carbocyclic parent of azepane, is characterized by a series of low-energy twist-chair (TC) and twist-boat (TB) conformations, with relatively low barriers for interconversion.

For the azepane ring itself, high-level electronic structure calculations have shown that the twist-chair (TC) conformation represents the most stable energetic minimum. nih.gov The chair (C) and boat (B) conformations, which are key structures in cyclohexane, are often not energy minima for azepane but rather serve as transition states for the interconversion between different twist forms. nih.gov A computational study on 1,2,7-thiadiazepane, a related seven-membered heterocycle, using DFT calculations further detailed this complexity, identifying four distinct twist-chair conformers as energy minima. The most stable of these, TC1, was established as the global minimum, with other twist-chair and twist-boat forms existing at slightly higher energies. This preference for twisted, non-symmetric conformations is a hallmark of flexible seven-membered rings, as it effectively minimizes both angle strain and torsional strain.

Influence of N-Methyl Substitution on Ring Conformation

The introduction of a methyl group on the nitrogen atom of the azepane ring introduces additional steric considerations that influence the conformational equilibrium. While specific computational studies on this compound are not extensively detailed in the literature, the principles can be understood by analogy to well-studied systems like methylcyclohexane.

In methylcyclohexane, the chair conformation is overwhelmingly preferred, and the methyl group can occupy either an axial or an equatorial position. The equatorial conformation is significantly more stable (by approximately 1.7-1.8 kcal/mol) than the axial conformation. libretexts.org This energy difference arises from unfavorable steric interactions, known as 1,3-diaxial interactions, between the axial methyl group and the two axial hydrogens on the same side of the ring. libretexts.org

Applying this principle to N-methylazepane, the methyl group attached to the nitrogen will similarly prefer a position that minimizes steric clashes with nearby hydrogen atoms on the azepane ring. In the preferred twist-chair conformations of the azepane ring, there are positions that are analogous to the axial and equatorial positions of cyclohexane. The N-methyl group will preferentially occupy a pseudo-equatorial position to avoid these destabilizing 1,3-diaxial-type interactions. This preference dictates the orientation of the nitrogen's lone pair of electrons, which in turn can influence the molecule's reactivity and intermolecular interactions.

Computational Methodologies for Conformational Space Exploration (e.g., DFT, Molecular Dynamics Simulations, RMSD Analysis)

A variety of computational methodologies are employed to systematically explore the conformational space and identify the stable conformers of molecules like this compound.

Density Functional Theory (DFT): As a robust QM method, DFT is central to modern conformational analysis. Functionals such as B3LYP and M06-2X are commonly used in conjunction with basis sets (e.g., cc-pVDZ, 6-311++G(d,p)) to perform geometry optimizations and frequency calculations. nih.gov These calculations refine the structures found during initial searches and confirm that they are true energy minima by ensuring the absence of imaginary frequencies. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. This technique allows for the exploration of the potential energy surface by simulating the molecule's dynamic behavior at a given temperature. By observing the trajectory of the atoms over nanoseconds or longer, researchers can identify the most frequently visited (and therefore most stable) conformational states and observe the transitions between them, providing a dynamic view of the energetic landscape.

Systematic and Stochastic Searches: Initial exploration of the conformational space is often performed using systematic or stochastic algorithms. A systematic search involves rotating all rotatable bonds by a defined increment, which can be computationally intensive. mdpi.com Stochastic methods, like Monte Carlo searches, randomly alter the molecular geometry and accept or reject the new conformation based on its calculated energy. mdpi.com

Root-Mean-Square Deviation (RMSD) Analysis: RMSD analysis is a numerical measure used to quantify the difference between two molecular structures. It is often used to compare a computationally predicted structure with an experimental one (e.g., from X-ray crystallography) or to cluster similar conformations generated during an MD simulation. nih.gov

Analysis of Energetic Landscapes and Conformational Isomers

The conformational isomers (conformers) of this compound exist on a complex potential energy surface (PES), which maps the potential energy of the molecule for all possible atomic arrangements. nih.gov Computational analysis aims to locate the minima on this surface, which correspond to stable conformers, and the saddle points, which represent the transition states for interconversion between them.

The relative energies of these conformers determine their population at thermal equilibrium, with lower-energy structures being more abundant. As established, the global minimum for the azepane ring is a twist-chair (TC) conformation. nih.gov Other TC and twist-boat (TB) conformers exist as local minima at slightly higher energies. A representative analysis performed on 1,2,7-thiadiazepane provides a clear model for this landscape. The study identified multiple stable conformers and calculated their relative energies and the activation barriers for their interconversion. The lowest energy process was found to be a pseudo-rotation pathway between different twist-boat forms, which had a small energy barrier. In contrast, the interconversion of the most stable twist-chair conformer into a boat conformer involved a significant activation barrier.

The following table, adapted from the DFT study of 1,2,7-thiadiazepane, illustrates the typical relative energies of different conformational families in a seven-membered heterocycle, providing a model for the energetic landscape of a substituted azepane.

| Conformer Family | Specific Conformer | Relative Energy (kcal/mol) | Status |

|---|---|---|---|

| Twist-Chair (TC) | TC1 | 0.00 | Global Minimum |

| Twist-Chair (TC) | TC2 | 0.35 | Local Minimum |

| Twist-Chair (TC) | TC3 | 1.41 | Local Minimum |

| Twist-Boat (TB) | TB1 | 2.01 | Local Minimum |

| Boat (B) | B1 | 3.20 | Local Minimum |

| Chair (C) | C1 | 4.50 | Transition State |

| Chair (C) | C2 | 5.80 | Transition State |

Data is illustrative, based on the computational study of 1,2,7-thiadiazepane at the B3LYP/cc-pVDZ level of theory, serving as a representative model for a seven-membered heterocycle.

Chemical Reactivity and Mechanistic Investigations of N Methylazepan 4 Amine Transformations

Reaction Pathways and Transition State Analysis

The transformations of N-methylazepan-4-amine can proceed through several reaction pathways, primarily involving the nucleophilic character of the nitrogen atoms. Key reactions include N-alkylation, N-acylation, and reactions involving the primary amino group.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atoms makes them nucleophilic. The tertiary amine in the ring is generally less reactive in SN2 reactions than the primary exocyclic amine due to greater steric hindrance. However, its basicity can play a role in catalyzing reactions or forming salts. The primary amine at the 4-position is more accessible and readily undergoes reactions such as alkylation and acylation.

Ring-Opening Reactions: Under specific conditions, such as with certain chloroformates or in the presence of strong acids, the azepane ring can undergo cleavage. The stability of the resulting intermediates and the strain within the seven-membered ring influence the propensity for such reactions.

Transition State Analysis: Computational studies on related cyclic amines have elucidated the geometries of transition states in their reactions. For instance, in acylation reactions, a tetrahedral intermediate is typically formed. The stability of this intermediate and the energy barrier to its formation and collapse are crucial in determining the reaction rate. The conformation of the azepane ring, which preferentially adopts a twist-chair conformation, influences the approach of reagents and the geometry of the transition state. nih.gov The presence of the N-methyl group can introduce specific steric interactions that favor or disfavor certain transition state geometries.

A series of H-atom abstraction reactions can lead to the formation of hydrogen cyanide (HCN) from methylamine (B109427) at high temperatures. researchgate.net The pathways involving a C-N bond are the primary routes for this transformation. researchgate.net

Kinetics of Azepane-Related Reactions

The kinetics of reactions involving this compound are influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts.

Rate-Determining Step: In many reactions of amines, the initial nucleophilic attack is the rate-determining step. For bimolecular reactions, the rate is typically dependent on the concentration of both the amine and the electrophile.

Influence of Amine Structure: The reactivity of cyclic secondary amines in Michael-type reactions has been shown to depend on their structure and basicity. nih.gov For this compound, the primary amine is expected to be the more kinetically favored site for many reactions due to lower steric hindrance compared to the tertiary ring nitrogen.

Catalysis: Many reactions of amines are subject to catalysis. For example, the reaction of amines with carbonyl compounds to form imines is often acid-catalyzed. Base catalysis can also play a role, particularly in reactions where a proton needs to be removed from the amine. The tertiary amine of this compound itself can act as an internal base catalyst in certain transformations.

The table below presents hypothetical kinetic data for a representative reaction of a primary amine, illustrating the dependence of the observed rate constant on reactant concentrations.

| [Amine] (M) | [Electrophile] (M) | k_obs (s⁻¹) |

| 0.01 | 0.1 | 0.005 |

| 0.02 | 0.1 | 0.010 |

| 0.01 | 0.2 | 0.010 |

| 0.02 | 0.2 | 0.020 |

Role of Substituents on Reactivity and Selectivity

The N-methyl group and the 4-amino group are the key substituents on the azepane ring of this compound, and they exert significant electronic and steric effects on its reactivity and selectivity.

Electronic Effects: The N-methyl group is an electron-donating group, which increases the electron density on the ring nitrogen, thereby enhancing its basicity. However, this increased basicity does not always translate to increased nucleophilicity due to steric factors. The 4-amino group, being a primary amine, is a strong nucleophile and a Brønsted base.

Steric Effects: The N-methyl group introduces steric hindrance around the ring nitrogen, making it less accessible to bulky electrophiles. This steric hindrance can direct reactions to the more accessible primary amino group at the 4-position, thus controlling the regioselectivity of the transformation. The flexible nature of the seven-membered ring allows it to adopt conformations that can minimize or exacerbate these steric clashes. nih.gov

Impact on Selectivity: The presence of two different amine groups allows for selective functionalization. For instance, under carefully controlled conditions, it is possible to react the primary amine selectively while leaving the tertiary amine untouched, or vice versa. This selectivity is crucial in the synthesis of more complex molecules derived from this compound. The table below summarizes the expected influence of the substituents on the reactivity of the two amine centers.

| Amine Center | Substituent Effects | Expected Reactivity |

| Ring Nitrogen (Tertiary) | N-methyl (electron-donating, sterically hindering) | High basicity, moderate nucleophilicity (sterically sensitive) |

| 4-Amino Group (Primary) | Less sterically hindered | High nucleophilicity, high basicity |

Theoretical Studies on Reaction Mechanisms (e.g., DFT Calculations of Reaction Profiles)

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of complex molecules like this compound. researchgate.nettuengr.com

Reaction Profiles: DFT calculations can be used to map the potential energy surface of a reaction, providing a detailed reaction profile. tuengr.com This includes the calculation of the energies of reactants, products, intermediates, and transition states. The activation energy barrier, determined from the difference in energy between the reactants and the transition state, provides insight into the reaction kinetics.

Transition State Geometries: The geometries of transition states can be optimized using DFT, revealing the precise arrangement of atoms at the point of highest energy along the reaction coordinate. This information is invaluable for understanding the steric and electronic factors that control reactivity and selectivity.

Conformational Analysis: For a flexible molecule like azepane, DFT can be used to determine the relative energies of different ring conformations, such as the twist-chair and boat forms. nih.gov Understanding the predominant conformation is essential for predicting how the molecule will interact with other reagents.

Solvent Effects: Computational models can also incorporate the effects of the solvent, which can significantly influence reaction rates and mechanisms. By performing calculations in the gas phase and in different solvent environments, the role of solvation in stabilizing or destabilizing various species along the reaction pathway can be assessed.

The following table provides an example of data that could be obtained from a DFT study on the N-acylation of a primary amine, showing the calculated relative energies of the key species in the reaction pathway.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products | -20.1 |

Spectroscopic Probing of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Various spectroscopic techniques can be employed for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to slow down a reaction enough to observe the signals of transient intermediates. nih.gov For example, in the reaction of this compound with an electrophile, it might be possible to detect the formation of a tetrahedral intermediate or a salt. Two-dimensional NMR techniques can help in elucidating the structure of these intermediates.

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor changes in vibrational frequencies during a reaction, providing information about bond formation and cleavage. The appearance and disappearance of specific IR bands can signal the presence of short-lived intermediates.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to sample a reaction mixture and detect the mass-to-charge ratio of ionic intermediates. osti.gov By coupling MS with a separation technique like liquid chromatography (LC-MS), a more detailed picture of the reaction progress can be obtained.

UV-Vis Spectroscopy: If the reaction involves chromophoric species, UV-Vis spectroscopy can be used to monitor the reaction kinetics and detect the formation of colored intermediates. osti.gov

The table below lists spectroscopic techniques and the type of information they can provide for the characterization of reaction intermediates in the transformations of this compound.

| Spectroscopic Technique | Information Provided |

| Low-Temperature NMR | Structure and conformation of intermediates |

| Time-Resolved IR | Bond formation and cleavage, functional group changes |

| ESI-MS | Mass-to-charge ratio of ionic intermediates |

| UV-Vis Spectroscopy | Detection of chromophoric intermediates, kinetic analysis |

N Methylazepan 4 Amine As a Versatile Synthetic Building Block

Utility in the Construction of Complex Organic Molecules

The structural framework of N-methylazepan-4-amine is particularly useful for introducing a saturated, nitrogen-containing seven-membered ring into larger molecules. This azepane moiety can impart desirable physicochemical properties to the final compound, such as improved solubility, metabolic stability, and three-dimensional complexity, which are often sought after in drug discovery.

A prominent example of its application is in the synthesis of the selective sodium-calcium exchanger (NCX) inhibitor, ORM-10962. This complex pharmaceutical agent is designed to treat cardiac arrhythmias. nih.govnih.gov The synthesis of ORM-10962 utilizes this compound as a key starting material, incorporating the entire azepane ring system into the final molecular structure. The azepane portion of the molecule is crucial for its interaction with the biological target and for achieving the desired pharmacological profile. The incorporation of this specific building block demonstrates its role in creating complex, biologically active molecules that would be difficult to assemble through other synthetic strategies.

Precursor for Advanced Nitrogen Heterocycles

Nitrogen heterocycles are fundamental components of a vast number of pharmaceuticals, agrochemicals, and materials. nih.govlibretexts.org this compound serves as a foundational scaffold for the generation of more complex, "advanced" nitrogen heterocycles. While not typically used to form a new ring system via cyclization, its azepane core is frequently attached to other existing heterocyclic systems, resulting in a final molecule with multiple nitrogen-containing rings and sophisticated architecture.

In the case of ORM-10962, the this compound unit is coupled with a substituted pyrimidine (B1678525) derivative. This conjugation results in a multi-heterocyclic compound where the saturated azepane ring is linked to an aromatic pyrimidine ring. This molecular hybridization is a common strategy in medicinal chemistry to explore new chemical space and optimize ligand-receptor interactions. The resulting complex structure of ORM-10962, containing both the azepane and pyrimidine motifs, exemplifies the role of this compound as a precursor to advanced heterocyclic systems with significant biological activity. nih.govnih.gov

Integration into Fragment-Based Synthesis Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.govnih.govtechnologynetworks.com These fragments then serve as starting points for chemical elaboration to build more potent, drug-like molecules. nih.gov

This compound possesses several characteristics that make it an ideal candidate for a fragment library. Its properties align well with the general principles of FBDD, often referred to as the "Rule of Three" (molecular weight < 300 Da, ClogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). The secondary amine provides a reactive handle or "vector" that allows for straightforward chemical modification, enabling fragment "growing" or "linking" strategies. technologynetworks.com Furthermore, its saturated, non-planar azepane ring provides three-dimensional character, a desirable trait for fragments as it allows for better exploration of the shape of protein binding pockets compared to flat aromatic structures. nih.gov

Below is a table summarizing the properties of this compound in the context of its suitability for fragment-based design.

| Property | Value/Characteristic | Relevance to FBDD |

| Molecular Weight | 128.22 g/mol | Well within the typical fragment range (< 300 Da), ensuring efficient sampling of chemical space. nih.gov |

| Structure | Saturated, non-planar azepane ring | Provides valuable three-dimensional topology for probing complex binding sites. |

| Functional Group | Secondary amine | Acts as a reactive handle or "growth vector" for synthetic elaboration to increase potency. nih.gov |

| Polarity | Contains two nitrogen atoms | Confers sufficient polarity and potential for hydrogen bonding, aiding in target binding. |

Derivatization to Access New Chemical Entities

The most direct application of this compound as a building block involves the chemical modification, or derivatization, of its amine group to create new molecules. The secondary amine is a nucleophile that can readily participate in a variety of bond-forming reactions, including acylation, alkylation, reductive amination, and coupling reactions. nih.govnih.govlibretexts.org

The synthesis of ORM-10962 provides a clear example of such a derivatization. In a key step, this compound is coupled with a precursor molecule containing an activated carboxylic acid or a related functional group. This reaction, typically an amidation, forms a stable amide bond and links the azepane ring to the rest of the target molecule. This specific derivatization transforms the simple building block into a key component of a complex and highly functionalized new chemical entity.

The following table outlines a representative derivatization reaction involving this compound in a synthetic context.

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type |

| Amide Coupling | 1. This compound 2. A substituted heterocyclic carboxylic acid | Peptide coupling agents (e.g., HATU, HOBt), Base (e.g., DIPEA), Aprotic Solvent (e.g., DMF) | N-acylated azepane derivative |

This capacity for straightforward and efficient derivatization underscores the value of this compound as a versatile tool for synthetic chemists to generate novel molecules with diverse structures and potential applications.

Future Perspectives and Emerging Research Avenues in N Methylazepan 4 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Azepanes

The synthesis of the azepane ring has traditionally been approached through ring-closing and ring-expansion reactions. researchgate.net However, the demand for greener and more efficient synthetic routes has spurred the development of innovative methodologies. These modern approaches are not only more environmentally benign but also offer pathways to novel azepane derivatives. A key precursor for N-methylazepan-4-amine is N-methylazepan-4-one, whose synthesis has been described via a multi-step process starting from N-methyl-2-pyrrolidone. This process involves reflux with hydrochloric acid, mono-esterification, reaction with methyl acrylate, and subsequent cyclization with a metal organic alcohol like potassium tert-butoxide.

Recent advancements in biocatalysis offer a promising sustainable alternative for the synthesis of chiral amines and their precursors. Chemoenzymatic methods, for instance, have been successfully employed for the synthesis of substituted azepanes. These methods utilize enzymes such as imine reductases and monoamine oxidases for asymmetric reductive amination and deracemization, respectively. nih.gov Such biocatalytic approaches could be adapted for the enantioselective synthesis of 4-aminoazepane derivatives, which can then be N-methylated to yield this compound. The use of enzymes operates under mild conditions and can lead to high enantiomeric purity, reducing the need for chiral separations.

Another avenue for sustainable synthesis is the use of photochemical methods. For example, the photochemical dearomative ring expansion of nitroarenes, mediated by blue light, provides a novel two-step pathway to complex azepanes at room temperature. researchgate.net This method transforms a six-membered benzenoid ring into a seven-membered azepane ring system, offering a powerful tool for creating diverse azepane scaffolds that could be further functionalized to yield compounds like this compound.

| Methodology | Key Features | Potential Application for this compound |

| Biocatalysis | - Use of enzymes (e.g., imine reductases) - High stereoselectivity - Mild reaction conditions - Environmentally friendly | Enantioselective synthesis of a 4-aminoazepane precursor from a prochiral ketone. |

| Photochemical Ring Expansion | - Use of light to mediate reactions - Access to complex scaffolds - Room temperature reactions | Synthesis of a substituted azepane precursor from a readily available nitroarene. |

| Traditional Cyclization | - Multi-step synthesis - Use of strong bases (e.g., potassium tert-butoxide) | Synthesis of the N-methylazepan-4-one precursor. |

Exploration of Underexplored Reaction Pathways for Azepane Synthesis

Beyond established methods, the exploration of novel and underexplored reaction pathways is crucial for expanding the chemical space of azepane derivatives. The aforementioned photochemical dearomative ring expansion of nitroarenes stands out as a significant recent development. researchgate.net This reaction proceeds through the conversion of a nitro group into a singlet nitrene, which then mediates the ring expansion. researchgate.net This pathway is particularly noteworthy as it allows for the synthesis of polysubstituted azepanes from simple starting materials in just two steps. researchgate.net This methodology could be strategically employed to synthesize precursors to this compound with various substitution patterns, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Further research into other cycloaddition reactions and novel ring-expansion strategies could also yield new entries into the azepane scaffold. The development of catalytic cascade reactions that form multiple bonds in a single operation would be particularly valuable for improving synthetic efficiency and reducing waste.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern synthetic planning and reaction discovery. For the azepane scaffold, computational modeling can provide deep insights into its conformational preferences, which are crucial for its biological activity. lifechemicals.com Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity and stability of different azepane derivatives. nih.gov

In the context of this compound, computational models could be employed to:

Predict Reaction Outcomes: By modeling transition states and reaction intermediates, computational chemistry can help predict the feasibility and stereochemical outcome of potential synthetic routes. This can guide experimental work and reduce the amount of trial-and-error required.

Understand Conformational Behavior: The flexible seven-membered ring of azepane can adopt multiple conformations. lifechemicals.com Computational studies can identify the low-energy conformations of this compound and its derivatives, which is critical for understanding its interaction with biological targets.

Guide Catalyst Design: For catalytic reactions, computational modeling can aid in the design of catalysts that are optimized for the synthesis of specific azepane derivatives with high selectivity.

Recent work has demonstrated the power of computational modeling in guiding the synthesis of other nitrogen-containing heterocycles, and these approaches can be readily extended to the study of this compound. mit.edu

Innovations in Stereocontrol for Complex Azepane Structures

The introduction of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly for the preparation of pharmaceutical compounds. This compound possesses a stereocenter at the C4 position, and the ability to selectively synthesize a single enantiomer is highly desirable.

Significant progress has been made in the stereoselective synthesis of substituted azepanes. For example, a novel stereoselective synthetic approach to pentahydroxyazepane iminosugars relies on an osmium-catalyzed tethered aminohydroxylation reaction. nih.govnih.gov This method allows for the formation of a new C-N bond with complete regio- and stereocontrol. nih.govnih.gov Subsequent intramolecular reductive amination affords the desired azepane. nih.govnih.gov While this specific example leads to heavily hydroxylated azepanes, the underlying principles of stereocontrol can be applied to the synthesis of 4-aminoazepane derivatives.

Other approaches to stereocontrol in azepane synthesis include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. The development of new catalytic systems that can achieve high levels of enantioselectivity in the synthesis of 4-substituted azepanes is an active area of research.

| Stereocontrol Strategy | Description | Relevance to this compound |

| Osmium-Catalyzed Tethered Aminohydroxylation | Forms a new C-N bond with high regio- and stereocontrol. nih.govnih.gov | Potential for the stereoselective introduction of the amino group at the C4 position. |